molecular formula FH2NO2P- B3022013 Amino(fluoro)phosphinate CAS No. 7226-70-2

Amino(fluoro)phosphinate

Cat. No.: B3022013
CAS No.: 7226-70-2
M. Wt: 97.994 g/mol
InChI Key: DJFNPHVLDVMZNG-UHFFFAOYSA-M
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Description

Amino(fluoro)phosphinate is a compound that is not intended for human or veterinary use and is used only for research. It is a type of phosphonate, which are stable analogs of phosphates and pyrophosphates characterized by one and two carbon–phosphorus bonds, respectively . Among the various phosphonates, hydroxy and amino substitutes are of interest as effective in medicinal and industrial chemistry .


Synthesis Analysis

Phosphorus-containing amino acids with a P–C bond in the side chain have diverse applications, including their use in [18F]-fluorolabeling, as fluorescent probes, as protecting groups, and in the reversible immobilization of amino acids or peptide derivatives on carbon nanomaterials . The α-phosphonoglycinate developed in the early 1990s has emerged as a powerful reagent for the synthesis of α,β-dehydroamino acids via the Horner–Wadsworth–Emmons (HWE) reaction .


Chemical Reactions Analysis

Phosphinate esters have been reported as novel warheads for activity-based probes targeting serine proteases . The probes contain a phenylphosphinate warhead that mimics the P1 amino acid recognized by the primary recognition pocket of S1 family serine proteases .

Scientific Research Applications

Fluorescent Amino Acids in Chemical Biology

Fluorescent amino acids, including those with fluorophosphinate groups, have become indispensable in chemical biology for studying complex biological processes. Their ability to be integrated into peptides and proteins without disrupting native biomolecular properties allows for non-invasive studies in cells and organisms. These amino acids are employed for tracking protein-protein interactions and imaging events at the nanoscopic level with high spatial resolution, contributing significantly to our understanding of molecular dynamics in live systems (Cheng et al., 2020).

"Teflon" Proteins and Enzyme Engineering

The incorporation of fluorinated amino acids, akin to amino(fluoro)phosphinates, into proteins can endow them with unique features such as solvent resistance, enhanced activity, and stability. This approach, known as Supplement Incorporation (SPI), facilitates the residue-specific fluorination of amino acids in recombinant proteins, leading to the production of "Teflon" proteins. These proteins exhibit remarkable properties that are highly sought after in industrial applications and synthetic biology (Merkel et al., 2010).

Synthesis and Structural Characterization

Amino(fluoro)phosphinates are also subjects of interest in synthetic chemistry, where their structural analogies to natural amino acids are explored for potential biological activities. These compounds have been applied as enzyme inhibitors, antibacterial, antitumor, and antiviral agents, showcasing the versatility and potential of amino(fluoro)phosphinates in medicinal chemistry and drug design (Ouahrouch et al., 2014).

Chiral Phosphine Ligands with Amino Acid Moieties

Phosphine ligands featuring amino acid moieties, including fluorophenylalanines, have been developed to yield chiral phosphine ligands. These compounds find applications in catalysis and asymmetric synthesis, highlighting the interplay between phosphorus chemistry and amino acid derivatives in advancing synthetic methodologies (Brauer et al., 2000).

Radiosynthesis Applications

In the field of radiopharmaceuticals, amino(fluoro)phosphinates have been utilized in novel synthesis pathways. For instance, 6-Fluoro-3,4-dihydroxy-l-phenylalanine, a radiopharmaceutical used in PET, can be synthesized through an innovative approach involving nucleophilic fluorination, showcasing the utility of fluorinated amino acid derivatives in medical imaging (Wagner et al., 2009).

Mechanism of Action

Target of Action

Amino(fluoro)phosphinate primarily targets proteolytic enzymes, such as proteases and peptidases . These enzymes play a crucial role in various biological processes, including digestion, immune response, and cell signaling . This compound is also known to target serine proteases, specifically neutrophil serine proteases .

Mode of Action

This compound interacts with its targets by mimicking the natural substrates of these enzymes . It interferes inside the active site of the enzyme directly with the amino acid residues or cofactors which bind the natural substrate . This interaction leads to the inhibition of the enzyme’s activity .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the phosphonate and phosphinate metabolism pathway . A common reaction in this pathway is the C-P bond-forming reaction from phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy) catalyzed by PEP phosphomutase . This compound, as a stable analog of phosphates and pyrophosphates, can bind to the appropriate enzymes as false substrates .

Pharmacokinetics

It’s known that the design of new medicines or crop protection chemicals benefited from the concept of bioisosterism . Bioisosterism is a useful strategy to address a number of aspects associated with the development of drug candidates such as improving potency or selectivity, altering physical properties (pKa, solubility), changing metabolic transformation .

Result of Action

The result of this compound’s action at the molecular and cellular level is the inhibition of the targeted enzymes’ activity . This inhibition can lead to changes in various biological processes that these enzymes are involved in. For instance, the inhibition of proteases and peptidases can affect protein degradation and signal transduction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the electron-withdrawing properties of fluorine influences pKa, bringing them within the range of phosphate . This can lead to increased redox stability and better lipophilicity compared to the non-fluorinated parent compound . .

Biochemical Analysis

Biochemical Properties

Amino(fluoro)phosphinate plays a significant role in biochemical reactions, particularly as a bioisosteric group. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, this compound can act as an inhibitor of metalloproteases by mimicking the tetrahedral transition state of the enzyme-substrate complex . This interaction is crucial for the development of bioactive compounds and pharmaceuticals.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of G-protein coupled receptors (GPCRs) and second messengers such as cAMP, thereby affecting cell signaling . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active site of enzymes, inhibiting their activity by forming a stable complex . This inhibition can lead to downstream effects on cellular processes and metabolic pathways. Furthermore, this compound can influence gene expression by interacting with DNA-binding proteins and transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can also result in adaptive cellular responses, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can participate in the phosphonate and phosphinate metabolism pathway, where it is converted into bioactive intermediates by enzymes such as phosphoenolpyruvate phosphomutase . These metabolic pathways are essential for the compound’s biological activity and therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by endocytosis or facilitated diffusion, depending on its chemical properties . Once inside the cell, it can interact with intracellular transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles by targeting signals or post-translational modifications . For instance, this compound can localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it influences metabolic processes.

Properties

IUPAC Name

amino(fluoro)phosphinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/FH3NO2P/c1-5(2,3)4/h(H3,2,3,4)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFNPHVLDVMZNG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NP(=O)([O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

FH2NO2P-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60412387
Record name amino(fluoro)phosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60412387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.994 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7226-70-2
Record name amino(fluoro)phosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60412387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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